molecular formula C13H18F3N3O2S B8041119 1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione

1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione

Cat. No.: B8041119
M. Wt: 337.36 g/mol
InChI Key: GUMZXLMWBWROFI-UHFFFAOYSA-N
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Description

Compound “1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione” is a chemical entity listed in the PubChem database. It is known for its unique molecular structure and properties, which make it valuable in various scientific and industrial applications. The compound’s systematic name, molecular formula, and other identifiers can be found in the PubChem database.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation techniques, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway leads to distinct chemical entities with unique properties.

Scientific Research Applications

Compound “1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of compound “1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione” involves its interaction with specific molecular targets and pathways. These interactions lead to various biochemical and physiological effects, which are the basis for its applications in medicine and biology. The exact molecular targets and pathways may vary depending on the context of its use.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound “1-Methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione” is unique in its specific molecular structure and properties, which distinguish it from other similar compounds. Its distinct reactivity and applications make it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

1-methyl-6-methylsulfanyl-3-[[3-(trifluoromethyl)cyclohexyl]methyl]-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O2S/c1-18-11(22-2)17-10(20)19(12(18)21)7-8-4-3-5-9(6-8)13(14,15)16/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMZXLMWBWROFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=O)N(C1=O)CC2CCCC(C2)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC(=O)N(C1=O)CC2CCCC(C2)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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